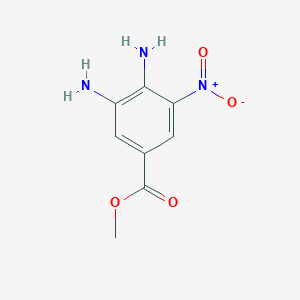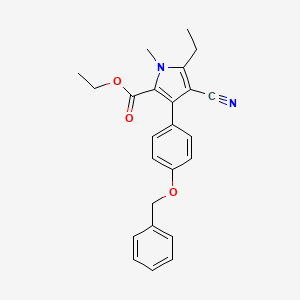
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate, commonly known as BPP-5, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrrole derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One significant application is in the synthesis of spiro heterocyclic compounds through three-component reactions. For instance, Dmitriev et al. (2014) describe a method for creating substituted spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] via the reaction of ethyl 1-benzyl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate with malononitrile and pyrazolone. This process highlights the compound's utility in generating spirocyclic structures, which are of interest in medicinal chemistry for their unique biological activities (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Crystal and Molecular Structure Analysis
The compound also serves as a precursor for the synthesis of structures whose crystal and molecular arrangements have been determined through X-ray analysis. Dmitriev et al. (2015) synthesized ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, illustrating the compound's role in the development of molecules with potential therapeutic applications, as well as its use in structural chemistry (Dmitriev, Silaichev, & Maslivets, 2015).
Contributions to Medicinal Chemistry
Further applications include the synthesis of pyrrole derivatives that are relevant to medicinal chemistry. Dawadi and Lugtenburg (2011) explored reactions leading to ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating the compound's versatility in accessing a library of pyrrole systems. These systems are fundamental structures in many drugs and bioactive molecules, indicating the compound's importance in drug discovery and development (Dawadi & Lugtenburg, 2011).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets that lead to changes at the molecular level. For instance, in a Suzuki–Miyaura cross-coupling reaction, the compound might undergo oxidative addition with a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling pathway, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The downstream effects of this pathway could include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In the context of a Suzuki–Miyaura cross-coupling reaction, the compound could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the compound’s action, efficacy, and stability. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of solvent, the palladium catalyst used, and the specific organoboron reagent involved .
Propiedades
IUPAC Name |
ethyl 4-cyano-5-ethyl-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-4-21-20(15-25)22(23(26(21)3)24(27)28-5-2)18-11-13-19(14-12-18)29-16-17-9-7-6-8-10-17/h6-14H,4-5,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZDOVYTORVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




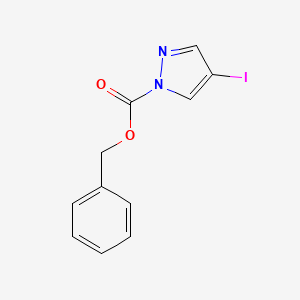
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
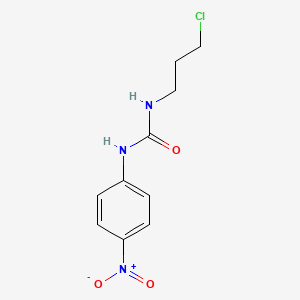
![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)

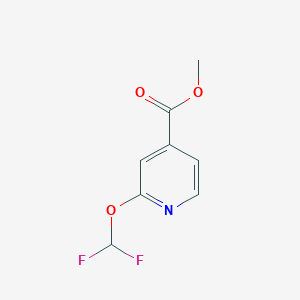
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)
